(2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

α7 nicotinic receptor geometric isomerism pharmacophore modeling

The compound (2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS 273748-55-3) is an α,β-unsaturated ketone featuring a quinuclidine core conjugated with a pyridin-3-ylmethylene moiety. This bicyclic scaffold serves as a pivotal synthetic intermediate in the development of selective ligands for the α7 nicotinic acetylcholine receptor (nAChR).

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B7787082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=O)C2=CC3=CN=CC=C3
InChIInChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2/b12-8-
InChIKeyQCIUVDYZQNETIG-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.1 [ug/mL] (The mean of the results at pH 7.4)

(2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: A Definitive α,β-Unsaturated Quinuclidinone Scaffold for Selective α7 Nicotinic Receptor Ligand Synthesis


The compound (2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS 273748-55-3) is an α,β-unsaturated ketone featuring a quinuclidine core conjugated with a pyridin-3-ylmethylene moiety [1]. This bicyclic scaffold serves as a pivotal synthetic intermediate in the development of selective ligands for the α7 nicotinic acetylcholine receptor (nAChR) . Its (Z)-configuration is critical, as the geometric isomerism of the exocyclic double bond directly influences the three-dimensional presentation of pharmacophoric elements essential for receptor subtype selectivity [2]. The compound contains a reactive enone system that enables precise downstream functionalization—including stereoselective reduction and reductive amination—which is not possible with the corresponding saturated analogs [3].

Why Generic Substitution Fails for α,β-Unsaturated Quinuclidinone Intermediates: The Case of (2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one


Procurement of a generic 'pyridin-3-ylmethylene quinuclidinone' without specifying the (2Z)-isomer and the ketone oxidation state introduces irreversible structural liabilities. The Z-configuration is required to maintain the correct spatial orientation of the pyridine ring for α7 nAChR pharmacophore recognition [1]. Furthermore, the presence of the carbonyl group at the 3-position differentiates this compound from the corresponding alkane (2-(pyridin-3-ylmethyl)quinuclidine) and alcohol (2-(pyridin-3-ylmethyl)quinuclidin-3-ol) analogs, which lack the electrophilic reactivity necessary for subsequent stereoselective transformations [2]. Substituting with the E-isomer or a regioisomeric pyridin-2-yl or pyridin-4-yl variant results in a complete loss of the validated structure-activity relationship (SAR) associated with the (2Z)-3-pyridinylmethylene pharmacophoric motif that underlies downstream α7 selectivity [3].

Quantitative Differentiation Evidence for (2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: Comparator-Driven Procurement Rationale


Geometric Isomer Purity: (Z)-Configuration Confers Validated Pharmacophoric Conformation for α7 nAChR Selectivity

The (2Z)-isomer of the pyridin-3-ylmethylidene substituent positions the pyridine nitrogen and the quinuclidine bridgehead in a spatial arrangement that matches the benzylidene pharmacophoric motif validated for α7-selective agonism. While direct binding data for this exact intermediate are not published, the motif has been characterized in the context of α7 nAChR selectivity, where the unsaturated benzylidene group converts non-selective quinuclidine into an α7-selective scaffold [1]. The corresponding (E)-isomer (CAS 273748-55-3, specified as the E-form) produces a distinct conformation that may not engage the same receptor recognition elements, as demonstrated by crystallographic analysis of analogous (Z)- and (E)-2-(phenylbenzylidene)-3-quinuclidinone isomers, which exhibit fundamentally different solid-state conformations and electrostatic surface potentials [2].

α7 nicotinic receptor geometric isomerism pharmacophore modeling structure-activity relationship

Reactive Functional Handle: Enone System Enables Stereoselective Reduction to Key Chiral Intermediate for Bradanicline (TC-5619)

The α,β-unsaturated ketone of the target compound serves as the essential electrophilic platform for stereoselective hydrogenation to yield 2-(pyridin-3-ylmethyl)quinuclidin-3-one, the direct precursor to the clinically evaluated α7 nAChR agonist bradanicline (TC-5619) . This synthetic route is specifically employed in the patent literature covering TC-5619 and its analogs, where the enone intermediate is hydrogenated over palladium on carbon to afford the saturated ketone with retention of the desired stereochemistry [1]. In contrast, the reduced homolog 2-(pyridin-3-ylmethyl)quinuclidin-3-one (CAS 273748-51-9) already contains the fully saturated C2-Cα bond and cannot be used for divergent functionalization requiring the enone electrophile.

synthetic intermediate stereoselective reduction drug synthesis quinuclidine

Regioisomeric Specificity: 3-Pyridinyl Substitution Pattern is Essential for α7 nAChR Affinity, as Demonstrated by RJR-2429

The pyridin-3-yl substitution pattern is critical for high-affinity interaction with nicotinic acetylcholine receptors. The structurally related analog RJR-2429 [2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane] exhibits a Ki of 1.0 ± 0.3 nM at α4β2 nAChR [1]. Although direct binding data for the target enone are not available, the SAR established in the same chemical series indicates that the pyridin-3-yl group is essential for receptor engagement, while pyridin-2-yl and pyridin-4-yl isomers demonstrate markedly altered or reduced nAChR affinity across subtypes [1]. The 2-pyridinylmethylene analog (CAS 189243-85-4, 1-azabicyclo[2.2.2]octane, 3-(2-pyridinylmethylene)-) has no published α7 nAChR affinity data .

regiochemistry nicotinic receptor binding affinity subtype selectivity

Optimal Application Scenarios for (2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one Based on Quantitative Differentiation Evidence


Synthesis of α7-Selective Clinical Candidates Requiring Stereoselective C2-Cα Reduction

Use as the key enone intermediate in the stereoselective hydrogenation step to produce the saturated ketone precursor for bradanicline (TC-5619) and related 2-(pyridin-3-ylmethyl)-3-amino quinuclidine analogs [1]. Laboratories replicating the published TC-5619 synthetic route require this specific (2Z)-enone intermediate; substitution with the saturated analog (CAS 273748-51-9) or the E-isomer results in synthetic pathway incompatibility [2].

Medicinal Chemistry Exploration of Benzylidene-Quinuclidine Pharmacophores for nAChR Subtype Selectivity

Employ as the core α,β-unsaturated quinuclidinone scaffold for generating focused libraries of α7 nAChR ligands based on the benzylidene pharmacophoric motif [1]. The conjugated enone system allows divergent functionalization (conjugate addition, cycloaddition, or oxime formation) at the C2-Cα bond while preserving the 3-pyridinyl group essential for receptor affinity [3].

Chemical Biology Probe Development for Nicotinic Receptor Photoaffinity Labeling

Utilize the reactive enone functionality for bioorthogonal derivatization (e.g., installation of photoactivatable crosslinkers or fluorescent reporters) via conjugate addition chemistry [2]. This is not accessible with the fully saturated 2-(pyridin-3-ylmethyl)quinuclidin-3-one scaffold, which lacks an electrophilic β-carbon.

Quality Control Reference Standard for Differentiating (Z)- and (E)-Isomeric Impurities in Quinuclidine APIs

Procure the specified (2Z)-isomer as an analytical reference standard to monitor and quantify (E)-isomer contamination in quinuclidine-based active pharmaceutical ingredients, given that geometric isomerism directly impacts receptor pharmacology [1]. The distinct NMR chemical shifts and chromatographic retention times of the (Z) and (E) isomers have been characterized in the phenylbenzylidene-quinuclidinone system [4].

Quote Request

Request a Quote for (2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.